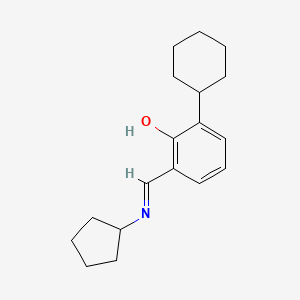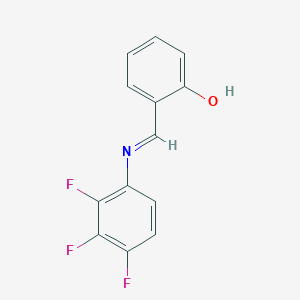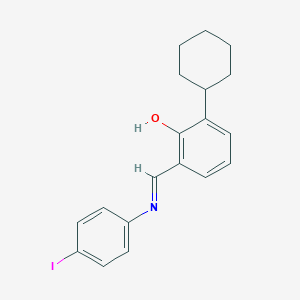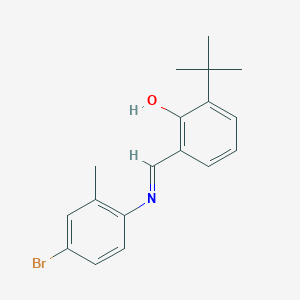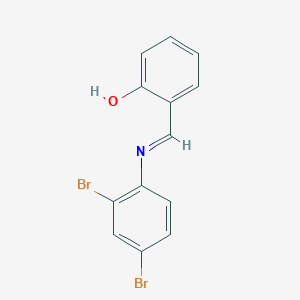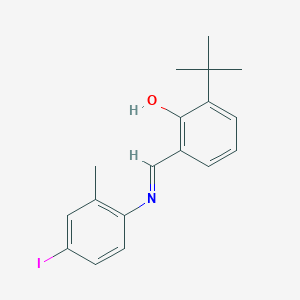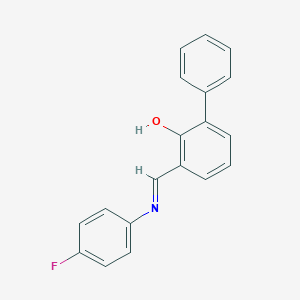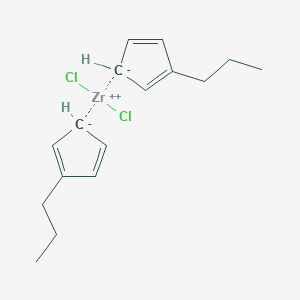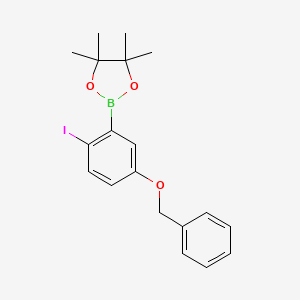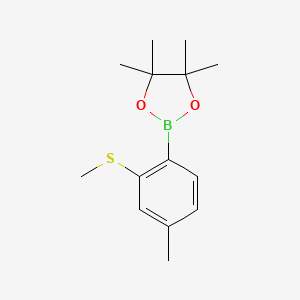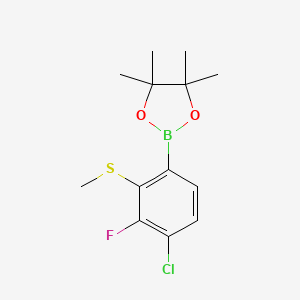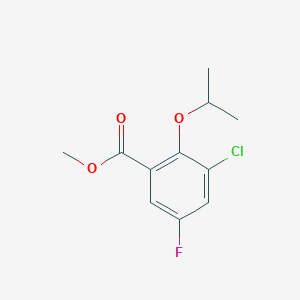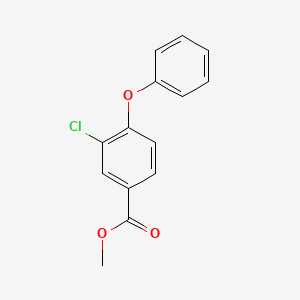![molecular formula C17H26BClN2O3 B6298236 [3-(Piperazine-1-carbonyl)phenyl] boronic acid pinacol ester hydrochloride CAS No. 2724208-44-8](/img/structure/B6298236.png)
[3-(Piperazine-1-carbonyl)phenyl] boronic acid pinacol ester hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(Piperazine-1-carbonyl)phenyl] boronic acid pinacol ester hydrochloride is a boronic ester derivative that has gained attention in various fields of scientific research. This compound is known for its unique chemical properties, making it a valuable intermediate in organic synthesis and pharmaceutical development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Piperazine-1-carbonyl)phenyl] boronic acid pinacol ester hydrochloride typically involves the reaction of 3-(Piperazine-1-carbonyl)phenylboronic acid with pinacol in the presence of hydrochloric acid. The reaction conditions often include:
Solvent: Commonly used solvents include tetrahydrofuran (THF) or dichloromethane (DCM).
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Catalysts such as palladium or copper may be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[3-(Piperazine-1-carbonyl)phenyl] boronic acid pinacol ester hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids or other derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium periodate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions often involve the use of strong bases or acids to facilitate the substitution reactions.
Major Products Formed
The major products formed from these reactions include various boronic acid derivatives, alcohols, and substituted piperazine compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, [3-(Piperazine-1-carbonyl)phenyl] boronic acid pinacol ester hydrochloride is used as a building block in the synthesis of complex organic molecules. Its boronic ester group makes it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions .
Biology
In biological research, this compound is used to study enzyme inhibition and protein-ligand interactions. Its ability to form reversible covalent bonds with biological molecules makes it a useful tool in biochemical assays .
Medicine
In medicine, this compound is explored for its potential as a drug candidate. Its unique chemical properties allow it to interact with specific molecular targets, making it a promising compound for drug development .
Industry
In the industrial sector, this compound is used in the production of advanced materials and specialty chemicals. Its versatility in chemical reactions makes it a valuable component in various manufacturing processes .
Mechanism of Action
The mechanism of action of [3-(Piperazine-1-carbonyl)phenyl] boronic acid pinacol ester hydrochloride involves its interaction with molecular targets through the formation of covalent bonds. The boronic ester group can form reversible covalent bonds with hydroxyl or amino groups in biological molecules, leading to inhibition or modulation of enzyme activity . The piperazine moiety can interact with specific receptors or enzymes, influencing their function and activity .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid pinacol ester: Similar in structure but lacks the piperazine moiety.
3-(Piperazine-1-carbonyl)phenylboronic acid: Similar but without the pinacol ester group.
4-(Piperazine-1-carbonyl)phenylboronic acid pinacol ester: Similar but with a different substitution pattern on the phenyl ring.
Uniqueness
The uniqueness of [3-(Piperazine-1-carbonyl)phenyl] boronic acid pinacol ester hydrochloride lies in its combination of the boronic ester and piperazine moieties. This combination provides a unique set of chemical properties, making it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
piperazin-1-yl-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BN2O3.ClH/c1-16(2)17(3,4)23-18(22-16)14-7-5-6-13(12-14)15(21)20-10-8-19-9-11-20;/h5-7,12,19H,8-11H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNHIJHIMTIKNLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(=O)N3CCNCC3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26BClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2,3-Bis[(N-4-methylphenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298155.png)
